3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a phenyl group, a pyrrolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the pyrrolidine ring.
Formation of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts acylation or alkylation reactions, using phenyl halides or phenyl ketones as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyridine rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one or pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds with a pyridine moiety, such as pyridin-2-ylamides or pyridin-4-ylcarbamates.
Phenyl Derivatives: Compounds with a phenyl group, such as phenylacetic acid or phenylalanine.
Uniqueness
3-Phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to the combination of its structural features, which provide a versatile scaffold for drug design and development. The presence of the phenyl, pyrrolidine, and pyridine groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-phenyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(7-6-15-4-2-1-3-5-15)20-13-10-17(14-20)22-16-8-11-19-12-9-16/h1-5,8-9,11-12,17H,6-7,10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUOMBITKYQGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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